molecular formula C27H22O6 B7727695 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one

Cat. No.: B7727695
M. Wt: 442.5 g/mol
InChI Key: KOFWIWVSKFDSOD-ZGNHWWDDSA-N
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Description

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one is a complex organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl acetic acid with appropriate reagents to form the intermediate compounds, which are then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
  • (2Z)-6-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-(2,3,4-trimethoxy benzylidene)-1-benzofuran-3(2H)-one

Uniqueness

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-30-20-12-10-18(11-13-20)23(28)17-32-21-14-15-22-26(16-21)33-25(27(22)29)9-5-7-19-6-3-4-8-24(19)31-2/h3-16H,17H2,1-2H3/b7-5+,25-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFWIWVSKFDSOD-ZGNHWWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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